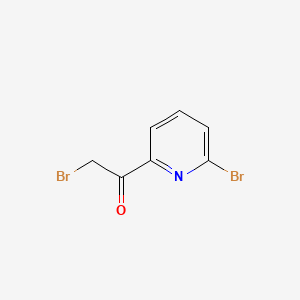

2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(6-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695946 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-11-8 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways Towards 2 Bromo 1 6 Bromopyridin 2 Yl Ethanone and Its Precursors

Convergent Synthesis of the 1-(6-Bromopyridin-2-yl)ethanone Core

The formation of the 1-(6-bromopyridin-2-yl)ethanone core is a critical step that hinges on the selective introduction of an acetyl group at the C2 position of the 2,6-dibromopyridine (B144722) ring. This transformation is typically achieved through organometallic intermediates, which allow for precise C-C bond formation.

Regioselective Functionalization of Dibromopyridines

The challenge in functionalizing 2,6-dibromopyridine lies in achieving mono-substitution. The two bromine atoms offer two potential sites for reaction, and controlling the stoichiometry and reaction conditions is paramount to prevent undesired double addition or side reactions. Two principal organometallic strategies have been explored for this purpose: directed lithiation and the use of Grignard reagents.

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the case of 2,6-dibromopyridine, the nitrogen atom in the pyridine (B92270) ring directs the deprotonation to the adjacent C2 or C6 positions. However, as these positions are substituted with bromine, the reaction proceeds via a lithium-halogen exchange.

The process involves treating 2,6-dibromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures, typically -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF). This selectively replaces one of the bromine atoms with lithium, generating a 6-bromo-2-lithiopyridine intermediate. The low temperature is crucial to suppress side reactions.

Once the lithiated intermediate is formed in situ, it is quenched with an appropriate acetylating agent. N,N-Dimethylacetamide serves as an effective source for the acetyl group. The highly nucleophilic carbon of the organolithium intermediate attacks the electrophilic carbonyl carbon of N,N-dimethylacetamide. The subsequent collapse of the tetrahedral intermediate and aqueous workup yields the desired ketone, 1-(6-bromopyridin-2-yl)ethanone.

| Reagent/Condition | Purpose | Typical Parameters |

| 2,6-Dibromopyridine | Starting Material | 1.0 equivalent |

| n-Butyllithium | Lithiating Agent | 1.0-1.1 equivalents |

| Tetrahydrofuran (THF) | Anhydrous Solvent | --- |

| Temperature | Control Reactivity | -78 °C |

| N,N-Dimethylacetamide | Acetylating Agent | >1.0 equivalent |

| Aqueous Workup | Protonation/Quenching | e.g., NH4Cl (sat.) |

An alternative to lithiation involves the formation of a pyridyl Grignard reagent. This can be achieved either by direct reaction of 2,6-dibromopyridine with magnesium metal, often requiring an activator like iodine or 1,2-dibromoethane, or more commonly through a bromine-magnesium exchange reaction.

The bromine-magnesium exchange method utilizes a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), which reacts with 2,6-dibromopyridine to selectively swap one bromine atom for a 'MgCl' group researchgate.net. This exchange is typically rapid and occurs under milder conditions than direct magnesium insertion. The result is the formation of 6-bromo-2-pyridylmagnesium chloride.

This Grignard reagent can then be reacted with an acetylating agent like acetyl chloride. The reaction must be carefully controlled, often at low temperatures, because the ketone product is itself reactive towards Grignard reagents. The initial addition of the pyridylmagnesium chloride to acetyl chloride forms the ketone. If the temperature is not kept low and the stoichiometry is not controlled, a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol as a byproduct.

| Reagent/Condition | Purpose | Typical Parameters |

| 2,6-Dibromopyridine | Starting Material | 1.0 equivalent |

| i-PrMgCl or Mg/I₂ | Grignard Formation | 1.0-1.2 equivalents |

| Tetrahydrofuran (THF) | Anhydrous Solvent | --- |

| Temperature | Control Reactivity | 0 °C to room temp. |

| Acetyl Chloride | Acetylating Agent | ~1.0 equivalent |

| Low Temperature | Prevent Over-addition | -78 °C to 0 °C |

Optimized Reaction Conditions and Yield Enhancement Strategies

For both lithiation and Grignard pathways, optimization is key to maximizing the yield of 1-(6-bromopyridin-2-yl)ethanone while minimizing byproducts.

Key Optimization Parameters:

Temperature Control: Maintaining cryogenic temperatures (e.g., -78 °C) during the formation and reaction of the organolithium species is the most critical factor to prevent decomposition and side reactions. For Grignard reactions, lower temperatures during the acylation step prevent the over-addition byproduct.

Anhydrous Conditions: All organometallic reactions are highly sensitive to moisture and atmospheric oxygen. The use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is essential for high yields.

Stoichiometry: Precise control over the amount of organometallic reagent (1.0 to 1.1 equivalents) is necessary to favor mono-functionalization of the 2,6-dibromopyridine starting material.

Reverse Addition: For acylation steps, adding the organometallic reagent slowly to a solution of the acetylating agent (a reverse addition protocol) can help maintain a low concentration of the highly reactive organometallic species, thus suppressing side reactions with the ketone product.

Alpha-Bromination of Pyridyl Ethanone (B97240) Substrates

The final transformation to produce 2-Bromo-1-(6-bromopyridin-2-yl)ethanone is the selective bromination of the methyl group adjacent to the carbonyl, known as the alpha (α) position.

Selective Bromination Techniques (e.g., utilizing Bromine or N-bromosuccinimide)

The α-bromination of ketones is a well-established reaction that typically proceeds through an enol or enolate intermediate. Several methods are available, with the choice of reagent influencing the selectivity and reaction conditions.

Bromination with Elemental Bromine (Br₂): This is a classic method for α-bromination. The reaction is typically carried out under acidic conditions, for instance, in glacial acetic acid. The acid catalyzes the formation of the enol tautomer of the ketone. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the α-brominated product and hydrogen bromide (HBr) mdpi.com. For heteroaromatic ketones, such as pyridyl ethanones, an acidic promoter has been shown to be necessary for the reaction to proceed effectively mdpi.com.

Bromination with N-bromosuccinimide (NBS): NBS is a widely used alternative to elemental bromine as it is a solid and easier to handle. These reactions are also often catalyzed by acid, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the enol intermediate. The enol then reacts with NBS, which serves as an electrophilic bromine source. This method can offer high selectivity for mono-bromination at the α-position. Microwave irradiation has been employed to accelerate the NBS-based bromination of ketones, often leading to shorter reaction times and improved yields.

| Brominating Agent | Catalyst/Solvent | Key Features |

| Bromine (Br₂) | Acetic Acid or HBr | Classic method; requires acidic conditions to promote enol formation mdpi.com. |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) / various solvents | Milder, easier to handle reagent; acid catalysis enhances reaction rate. |

| N-Bromosuccinimide (NBS) | Microwave Irradiation | Rapid and efficient heating can significantly reduce reaction times. |

The selectivity for the α-position over potential aromatic ring bromination is generally high in these reactions because the enol formation specifically activates the carbon adjacent to the carbonyl group.

Control of Reaction Parameters for Yield and Purity Optimization

The synthesis of α-haloketones such as this compound and its precursors requires precise control over various reaction parameters to maximize yield and ensure high purity. The optimization of these parameters is critical for suppressing side reactions and simplifying purification processes. Key parameters that are typically manipulated include temperature, reaction time, solvent, and the nature and stoichiometry of the catalyst and brominating agent.

For the bromination of the acetyl group precursor, 1-(6-bromopyridin-2-yl)ethanone, conditions must be carefully selected. The reaction often involves the use of brominating agents like molecular bromine (Br₂) or cupric bromide (CuBr₂). nih.gov The choice of solvent is crucial, as it can influence the reaction rate and selectivity. Solvents such as acetic acid, methanol, or chloroform are commonly employed.

Temperature control is paramount to prevent multiple brominations on the α-carbon and to minimize side reactions involving the pyridine ring. Reactions are often initiated at low temperatures (e.g., 0°C) and gradually warmed to room temperature to maintain control over the exothermic process. chemicalbook.comorgsyn.org The reaction time is another critical factor that is optimized to ensure complete conversion of the starting material while preventing the degradation of the desired product.

In related syntheses, such as the asymmetric reduction of similar α-bromoketones, parameters like pH, temperature, incubation period, and agitation speed have been shown to significantly impact conversion rates and enantiomeric excess. nih.gov For instance, optimizing conditions for the bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone identified an optimal pH of 7 and a temperature of 25°C for achieving high conversion and purity. nih.gov These findings highlight the universal importance of parameter optimization in achieving desired synthetic outcomes.

Table 1: Impact of Reaction Parameters on the Synthesis of α-Bromoketones

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Temperature | Lower temperatures can increase selectivity and prevent side reactions such as polybromination. Higher temperatures may increase reaction rate but can lead to product degradation. | Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress closely to determine the optimal temperature profile. chemicalbook.comorgsyn.org |

| Solvent | The polarity and proticity of the solvent can affect the solubility of reagents and the stability of intermediates, influencing the reaction pathway and rate. | Screen various solvents (e.g., acetic acid, chloroform, methanol) to find the one that provides the best balance of reactivity and selectivity. |

| Brominating Agent | The choice of brominating agent (e.g., Br₂, NBS, CuBr₂) affects the reactivity and selectivity of the bromination. Milder reagents may offer better control. nih.gov | Select the brominating agent based on the substrate's reactivity and the desired outcome. Stoichiometry should be carefully controlled to avoid over-bromination. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in the formation of impurities and degradation of the product. | Monitor the reaction using techniques like TLC or GC-MS to determine the point of maximum product formation and quench the reaction accordingly. |

| pH | In aqueous or biphasic systems, pH can influence the stability of the reactants and products, as well as the catalytic activity. nih.gov | Adjust and maintain the pH at an optimal level, particularly in steps involving extractions or aqueous workups, to prevent hydrolysis or other side reactions. |

Strategic Functional Group Protection and Deprotection in Complex Syntheses

In the synthesis of complex molecules containing multiple reactive sites, the strategic use of protecting groups is essential to ensure chemoselectivity. For a compound like this compound, which possesses a reactive α-bromoketone moiety, protecting the carbonyl group can be a crucial step before carrying out further transformations on the pyridine ring or other parts of a larger molecule.

The carbonyl group is generally protected as an acetal under acidic conditions. chem-station.com Acetals are stable to a wide range of reaction conditions, including those that are basic, nucleophilic, reductive, and non-acidic oxidizing environments. chem-station.com This stability allows for a broad scope of subsequent chemical modifications to be performed on the unprotected parts of the molecule.

A common and effective method for protecting aldehydes and ketones is the formation of a cyclic acetal, such as a 1,3-dioxolane. This is typically achieved by reacting the carbonyl compound with ethylene glycol in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net The reaction is reversible, and to drive it towards completion, water, a byproduct of the reaction, is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The formation of a dioxolane introduces a five-membered ring that is sterically unobtrusive and chemically robust under various conditions. The choice of catalyst is important; Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids are frequently used. organic-chemistry.orgresearchgate.net For acid-sensitive substrates, alternative methods have been developed, such as using Otera's distannoxane catalyst, which functions as a mild Lewis acid. chem-station.com

The deprotection of the dioxolane to regenerate the carbonyl group is typically accomplished by hydrolysis in the presence of an aqueous acid. organic-chemistry.org The ease of both formation and removal makes the dioxolane an ideal protecting group for the carbonyl moiety in multi-step syntheses.

Table 2: Conditions for Dioxolane Protection and Deprotection of a Carbonyl Group

| Process | Reagents and Conditions | Mechanism |

| Protection | Ethylene glycol, acid catalyst (e.g., p-TsOH, CSA), azeotropic removal of water (e.g., refluxing toluene with a Dean-Stark trap). organic-chemistry.orgresearchgate.net | Acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable five-membered dioxolane ring. |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄), often in a co-solvent like acetone or THF. organic-chemistry.org | Acid-catalyzed hydrolysis, which is the reverse of the protection mechanism. The equilibrium is shifted towards the carbonyl compound by the presence of excess water. |

Scalability and Industrial Process Development Considerations

For the synthesis of substituted bromopyridines, alternative synthetic strategies are often necessary for large-scale production due to safety concerns with certain reagents or intermediates. acs.org For example, a route that is efficient on a lab scale might involve hazardous reagents or produce toxic byproducts that are difficult to manage in an industrial setting. Therefore, process development often focuses on developing safer and more environmentally benign synthetic pathways.

Key considerations for the industrial synthesis of this compound would include:

Reagent Selection: Avoiding highly toxic or explosive reagents. For instance, replacing elemental bromine with a safer alternative if feasible.

Solvent Management: Minimizing the use of hazardous solvents and implementing efficient solvent recovery and recycling systems.

Process Safety: Thoroughly evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions.

Workup and Purification: Developing efficient and scalable extraction and crystallization procedures to isolate the final product with high purity, minimizing the need for chromatography, which is often not practical on a large scale.

Waste Management: Creating a process that minimizes waste generation and includes procedures for the safe disposal or recycling of byproducts.

The development of a practical and reliable large-scale synthesis often involves a multi-step procedure that has been optimized for safety and efficiency, even if it involves more steps than a discovery research route. acs.org

Table 3: Key Considerations for Industrial Scale-Up

| Consideration | Laboratory Scale Focus | Industrial Scale Focus |

| Yield | Maximizing percentage yield is often the primary goal. | High throughput and space-time yield are critical, alongside percentage yield. |

| Reagents | A wide variety of reagents can be used, with less emphasis on cost. | Cost-effectiveness, availability, and safety of raw materials are paramount. acs.org |

| Safety | Standard laboratory safety protocols are followed. | In-depth hazard analysis (e.g., HAZOP studies) and engineering controls to manage risks of large quantities of chemicals. acs.org |

| Purification | Chromatographic methods are common. | Crystallization, distillation, and extraction are preferred for their scalability. |

| Environmental | Solvent and waste disposal are managed on a small scale. | Minimization of waste (high atom economy), solvent recycling, and compliance with environmental regulations are essential. |

Reactivity Profiles and Mechanistic Insights of 2 Bromo 1 6 Bromopyridin 2 Yl Ethanone

Electrophilic Nature of the Alpha-Bromo Ketone Moiety

The reactivity of the alpha-bromo ketone portion of 2-bromo-1-(6-bromopyridin-2-yl)ethanone is dominated by its electrophilic character. The carbon atom alpha to the carbonyl group is rendered significantly electron-deficient, making it a prime target for nucleophilic attack. This enhanced electrophilicity arises from the combined electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom. nih.govwikipedia.org

The carbonyl group polarizes the neighboring carbon-bromine bond, increasing the partial positive charge on the alpha-carbon. nih.gov This effect makes the alpha-bromo carbon significantly more reactive towards nucleophiles compared to a standard alkyl bromide. The mechanism of alpha-halogenation of ketones, which produces this moiety, often proceeds through an enol or enolate intermediate under acidic or basic conditions, respectively. wikipedia.orglibretexts.orgmasterorganicchemistry.com The presence of the halogen atom at the alpha-position subsequently deactivates the carbonyl oxygen towards protonation, which can influence further reactions. wikipedia.org

Nucleophilic Substitution Reactions at the Alpha-Bromo Carbon

The primary reaction pathway involving the alpha-bromo ketone is nucleophilic substitution, where the bromide ion acts as a good leaving group. This allows for the introduction of a wide variety of functional groups at this position.

Primary and secondary amines, being effective nucleophiles, can readily displace the alpha-bromine atom to form amino-substituted ethanone (B97240) derivatives. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. For instance, the reaction of 2,6-dibromopyridine (B144722) with alkylamines has been shown to produce 2-bromo-6-alkylaminopyridines, demonstrating the susceptibility of the C-Br bond on the pyridine (B92270) ring to nucleophilic attack, although under different conditions (high heat and pressure). georgiasouthern.edugeorgiasouthern.edu By analogy and given the high reactivity of the alpha-bromo ketone system, amines are expected to react preferentially at the more electrophilic alpha-carbon under milder conditions to yield 2-amino-1-(6-bromopyridin-2-yl)ethanone derivatives. These derivatives are valuable scaffolds for the synthesis of more complex heterocyclic systems and potential biologically active molecules. smolecule.comrsc.org

Table 1: Nucleophilic Substitution with Amines This table is illustrative, based on the established reactivity of α-bromo ketones.

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Methylamine | 1-(6-Bromopyridin-2-yl)-2-(methylamino)ethanone | SN2 Substitution |

| This compound | Piperidine | 1-(6-Bromopyridin-2-yl)-2-(piperidin-1-yl)ethanone | SN2 Substitution |

Thiolate and alkoxide nucleophiles also participate in substitution reactions at the alpha-bromo carbon. Thiols, in particular, are soft and potent nucleophiles that react rapidly with alpha-halo ketones. nih.govnih.gov The reaction of thiols with α-bromo ketones can sometimes lead to the formation of an intermediate episulfonium ion, which is a powerful alkylating agent. nih.gov This reactivity is fundamental in the synthesis of sulfur-containing heterocycles and other functionalized molecules.

Alkoxides, being strong bases and nucleophiles, can also displace the alpha-bromine. However, care must be taken as the basicity of alkoxides can promote competing elimination reactions, potentially leading to the formation of α,β-unsaturated ketones, or Favorskii rearrangement products, depending on the substrate structure and reaction conditions.

Cross-Coupling Methodologies Involving the Pyridine-Bound Bromine and Alpha-Bromine

Palladium-catalyzed cross-coupling reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The presence of two C-Br bonds in this compound—one at an sp2-hybridized carbon on the pyridine ring and the other at an sp3-hybridized alpha-carbon—allows for selective or sequential coupling reactions. nih.govresearchgate.netrsc.org

The Suzuki-Miyaura and Sonogashira reactions are cornerstone methods for forming new carbon-carbon bonds. nih.govlibretexts.orgrsc.org In the context of this compound, the C(sp2)-Br bond on the pyridine ring is generally more reactive in these palladium-catalyzed cycles than the C(sp3)-Br bond of the ketone. libretexts.orgnih.gov This selectivity is a common feature in cross-coupling reactions involving substrates with different types of halide bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org By carefully selecting the reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the 6-position of the pyridine ring, leaving the alpha-bromo group intact for subsequent transformations. nih.govrsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction preferentially occurs at the more reactive C(sp2)-Br bond of the bromopyridine moiety. nih.govnih.gov This allows for the synthesis of 6-alkynyl-2-pyridyl ethanone derivatives.

Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the expected selective reactivity based on established principles of cross-coupling reactions.

| Reaction | Coupling Partner | Expected Major Product | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-1-(6-phenylpyridin-2-yl)ethanone | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) |

| Sonogashira | Phenylacetylene | 2-Bromo-1-(6-(phenylethynyl)pyridin-2-yl)ethanone | Pd Catalyst (e.g., PdCl2(PPh3)2), CuI, Base (e.g., Et3N) |

The Suzuki-Miyaura cross-coupling reaction is particularly instrumental in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent motifs in pharmaceuticals, natural products, and materials science. nih.govmdpi.com Using this compound as a substrate, reaction with various aryl or heteroaryl boronic acids can generate a library of compounds where the 6-position of the pyridine is functionalized with a new aromatic or heteroaromatic ring. rsc.org This strategy provides a modular approach to complex molecular architectures. The resulting 2-bromo-1-(6-arylpyridin-2-yl)ethanone product retains the reactive alpha-bromo ketone handle, which can be used for further diversification, such as introducing nucleophiles or forming other heterocyclic rings. researchgate.netdoaj.org

Redox Chemistry: Reduction and Oxidation Transformations

The redox chemistry of α-bromo ketones, including this compound, offers pathways to a variety of functionalized molecules. smolecule.com The carbonyl and α-bromo functionalities are the primary sites for reduction and oxidation reactions.

Reduction: The ketone group in α-bromo ketones can be selectively reduced to the corresponding alcohol. Common reducing agents such as sodium borohydride (B1222165) can be employed for this transformation. For instance, the reduction of α-bromo ketones typically yields bromoalcohols, which can be important precursors for further synthetic manipulations. The catalytic hydrogenation of α,β-epoxy ketones, a related class of compounds, to form β-hydroxy ketones has been demonstrated using an NADH coenzyme model, suggesting that similar catalytic approaches could potentially be applied to the reduction of α-bromo ketones. nih.gov

Oxidation: The oxidation of α-bromo ketones can lead to the formation of α-dicarbonyl compounds. A well-known method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) to oxidize the α-haloketone. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of α-bromo ketones suggests its susceptibility to such oxidative processes. organic-chemistry.org For example, the oxidation of various α-bromo ketones to their corresponding α,β-unsaturated ketones can be achieved through dehydrobromination using a base. libretexts.org

Below is a table summarizing the potential redox transformations of this compound based on the general reactivity of α-bromo ketones.

| Transformation | Reagents and Conditions | Potential Product |

| Reduction | Sodium Borohydride (NaBH₄) in a suitable solvent (e.g., methanol, ethanol) | 2-Bromo-1-(6-bromopyridin-2-yl)ethanol |

| Oxidation | Dimethyl Sulfoxide (DMSO), base (e.g., triethylamine) | 1-(6-bromopyridin-2-yl)glyoxal |

Intramolecular Cyclization Reactions for Fused Heterocycle Formation

The presence of two reactive electrophilic centers (the carbon of the carbonyl group and the α-carbon bearing the bromine) and the nitrogen atom of the pyridine ring allows this compound to serve as a key precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Access to Imidazopyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. ias.ac.ingoogle.com The reaction of a 2-aminopyridine (B139424) with an α-haloketone is a classical and widely used method for the synthesis of this scaffold, often referred to as the Chichibabin reaction. amazonaws.comnih.gov

In the context of this compound, it can react with an aminopyridine derivative to construct the imidazo[1,2-a]pyridine (B132010) core. Specifically, the reaction with 2-aminopyridine would proceed through initial N-alkylation of the pyridine nitrogen of the 2-aminopyridine by the α-bromo ketone, followed by intramolecular cyclization via condensation between the amino group and the carbonyl group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine.

A plausible synthetic route starting from a related aminopyridine is the reaction of 2-amino-3-bromopyridine (B76627) with an α-bromo ketone to yield 8-bromo-substituted imidazo[1,2-a]pyridines. For instance, the reaction of 2-amino-5-bromopyridine (B118841) with chloroacetaldehyde (B151913) has been used to synthesize 6-bromoimidazo[1,2-a]pyridine. google.com This suggests that this compound could react with ammonia (B1221849) or primary amines to first form an intermediate that then undergoes intramolecular cyclization.

The following table outlines a representative reaction for the synthesis of an imidazopyridine derivative.

| Reactants | Conditions | Product |

| 2-Amino-3-bromopyridine, 2-Bromo-1-phenylethanone | Base (e.g., NaHCO₃), solvent (e.g., ethanol), heat | 8-Bromo-2-phenylimidazo[1,2-a]pyridine |

Synthesis of Thiazole (B1198619) Rings

The Hantzsch thiazole synthesis is a fundamental method for the construction of the thiazole ring. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. This compound, being an α-bromo ketone, is a suitable substrate for this reaction.

The mechanism involves the initial S-alkylation of the thioamide by the α-carbon of the bromo-ketone, followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate leads to the formation of the aromatic thiazole ring.

By reacting this compound with thiourea (B124793), for example, one could synthesize a 2-amino-4-(6-bromopyridin-2-yl)thiazole. The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles by varying the thioamide component. The synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved through the reaction of 2-benzoylmethyl-4-methylthiazole with polarized olefins, indicating the utility of related structures in forming fused systems. organic-chemistry.org

A representative Hantzsch thiazole synthesis is depicted in the table below.

| Reactants | Conditions | Product |

| This compound, Thiourea | Solvent (e.g., ethanol), heat | 2-Amino-4-(6-bromopyridin-2-yl)thiazole |

Construction of Other Heterocyclic Architectures

The reactivity of this compound extends beyond the synthesis of imidazopyridines and thiazoles, enabling the construction of other fused heterocyclic systems.

One such possibility is the synthesis of pyrido[1,2-a]indoles. While direct synthesis from the target compound is not explicitly detailed, related methodologies suggest its potential. For example, pyrido[1,2-a]indoles have been synthesized from 2-substituted pyridines and aryne precursors. researchgate.net Another approach involves the palladium-catalyzed intramolecular cyclization of pyridinium (B92312) salts derived from pyrylium (B1242799) tetrafluoroborates and ortho-bromoanilines. wikipedia.org These methods highlight the versatility of pyridinium intermediates, which could potentially be formed from this compound.

Furthermore, the reaction of 2-bromopyridines can lead to the formation of heteroarylated 2-pyridones through a ruthenium-catalyzed domino reaction involving C-O/C-N/C-C bond formations. amazonaws.com This suggests that under specific catalytic conditions, this compound could undergo complex transformations to yield polycyclic heteroaromatic compounds.

The following table provides an example of a potential, albeit less common, cyclization reaction.

| Reactants | Potential Synthetic Target | General Method |

| This compound, suitable aniline (B41778) derivative | Pyrido[1,2-a]indole derivative | Intramolecular cyclization via a pyridinium intermediate |

Strategic Applications in Complex Molecule Synthesis and Biological Probes

Versatility as a Building Block for Diverse Heterocyclic Scaffolds

The presence of multiple reactive sites in 2-Bromo-1-(6-bromopyridin-2-yl)ethanone allows for its use in a variety of cyclization reactions to form diverse heterocyclic scaffolds. The α-bromo ketone moiety is a classic electrophile for reactions with nucleophiles, while the brominated pyridine (B92270) ring can participate in various cross-coupling reactions.

Design and Synthesis of Advanced Pyridine-Fused Systems

The structure of this compound is well-suited for the construction of fused pyridine systems, such as imidazo[1,2-a]pyridines. These bicyclic aromatic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of imidazo[1,2-a]pyridines can be achieved through the reaction of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.orgnih.govtci-thaijo.org In this context, this compound can react with a substituted 2-aminopyridine, where the amino group of the aminopyridine attacks the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine (B132010) ring system. A general representation of this reaction is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. google.com

A notable application in the synthesis of advanced pyridine-fused systems is the preparation of tren-based scaffolded ligands. Although not directly starting from this compound, a closely related derivative, 2-Bromo-6-methylaminopyridine, has been synthesized from 2,6-Dibromopyridine (B144722) and used to create a tren-based scaffolded ligand. georgiasouthern.edu This highlights the potential of similar bromo-pyridyl compounds in constructing complex ligand architectures for metal complexes. The synthesis of such ligands is crucial for the development of extended metal atom chains (EMACs), which have unique magnetic properties. georgiasouthern.edu

Construction of Novel Pharmacologically Relevant Derivatives

The reactive nature of this compound makes it a valuable starting material for the synthesis of novel derivatives with potential pharmacological applications. One of the key reactions for this purpose is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide to form a thiazole ring. organic-chemistry.orgsynarchive.comasianpubs.org Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govjocpr.comnih.gov

By reacting this compound with various substituted thioureas, a library of novel 2-amino-4-(6-bromopyridin-2-yl)thiazole derivatives can be generated. These derivatives can be further modified to explore their structure-activity relationships and to optimize their pharmacological profiles. For instance, studies on similar structures have shown that the introduction of different substituents on the thiazole ring can significantly influence their biological activity. researchgate.net

| Starting Material | Reagent | Product Class | Potential Application |

| This compound | Substituted 2-aminopyridine | Imidazo[1,2-a]pyridines | Anticancer, Antiviral, Anti-inflammatory |

| This compound | Substituted thiourea | 2-Amino-4-(6-bromopyridin-2-yl)thiazoles | Antimicrobial, Anticancer |

This table presents potential synthetic pathways and applications based on known reactions of analogous compounds.

Development of Chemical Probes for Biological System Interrogation (Mechanistic Focus)

The reactivity of this compound can be harnessed to develop chemical probes for studying biological systems. The α-bromo ketone functionality can act as a reactive handle to covalently modify biological targets, such as enzymes, allowing for the elucidation of their function and inhibition pathways.

Elucidation of Enzyme Inhibition Pathways (e.g., Phospholipase A₂, KAS III, NAD+ biosynthesis)

While direct studies on the inhibition of Phospholipase A₂, KAS III (β-ketoacyl-ACP synthase III), or NAD+ biosynthesis by this compound or its direct derivatives are not extensively reported in the available literature, the chemical nature of the compound suggests its potential as a starting point for designing such inhibitors.

Phospholipase A₂ (PLA₂): PLA₂ enzymes are involved in inflammatory processes, and their inhibition is a key therapeutic strategy. nih.gov Some known PLA₂ inhibitors contain a ketone functionality that interacts with the enzyme's active site. nih.gov The α-bromo ketone of this compound could potentially be used to design covalent inhibitors that target a nucleophilic residue in the active site of PLA₂.

KAS III (β-ketoacyl-ACP synthase III): KAS III is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for new antibiotics. nih.govnih.gov The enzyme catalyzes a Claisen condensation reaction involving an acetyl-CoA substrate. Inhibitors of KAS III often mimic the structure of the substrates or intermediates of the reaction. The ketone group of this compound could serve as a scaffold to design molecules that fit into the active site of KAS III.

NAD+ Biosynthesis: The inhibition of NAD+ biosynthesis is a target for the development of new anticancer and antimicrobial agents. The specific enzymes involved in this pathway could potentially be targeted by derivatives of this compound, although specific research in this area is lacking.

Investigation of Cellular Pathway Modulation (e.g., Nrf2 nuclear translocation)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. nih.gov Activation of the Nrf2 pathway, which involves its translocation to the nucleus, leads to the expression of a battery of antioxidant and detoxification genes. Several studies have shown that compounds containing a pyridine ring can activate the Nrf2 signaling pathway. nih.gov For example, certain pyridine derivatives have been found to protect dopaminergic neurons from oxidative stress by activating Nrf2 and upregulating its target genes. nih.gov

While there is no direct evidence of this compound itself modulating the Nrf2 pathway, its pyridine core suggests that derivatives of this compound could be synthesized and tested for their ability to induce Nrf2 nuclear translocation. The α-bromo ketone moiety could also be exploited to design covalent activators of the Nrf2 pathway, potentially by reacting with cysteine residues on Keap1, the main negative regulator of Nrf2.

Application in Ligand Design for Metal Complexes in Biological Studies

The pyridine nitrogen and the ketone oxygen of this compound can act as donor atoms for the coordination of metal ions. Furthermore, the bromo substituents on the pyridine ring provide a handle for further functionalization to create more complex and multidentate ligands. A significant application in this area is the synthesis of tripodal ligands like tris(2-pyridylmethyl)amine (B178826) (TPA). The synthesis of a related ligand, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), has been reported starting from 2,6-dibromopyridine. nih.gov This synthesis involves the conversion of the bromopyridine into a (pyridyl)methanol derivative, which is then used to build the tripodal amine structure. nih.gov

A similar synthetic strategy could be envisioned starting from this compound. The ketone group could be reduced to a hydroxyl group, which can then be converted into a leaving group for subsequent reaction with a tripodal amine core. The resulting ligands, incorporating the 6-bromopyridin-2-yl moiety, can then be used to form complexes with various transition metals. These metal complexes can have applications in catalysis and as models for the active sites of metalloenzymes, allowing for detailed studies of their structure and function. nih.gov

| Biological Target/Pathway | Potential Role of this compound Derivatives |

| Phospholipase A₂ (PLA₂) | Design of covalent inhibitors targeting the active site. |

| KAS III | Scaffold for designing substrate-mimicking inhibitors. |

| NAD+ Biosynthesis | Potential for developing inhibitors of key enzymes in the pathway. |

| Nrf2 Nuclear Translocation | Synthesis of derivatives to act as activators of the Nrf2 antioxidant response. |

| Metal Complexes | Precursor for the synthesis of polydentate ligands for biological studies. |

This table outlines potential applications based on the chemical properties of the compound and known biological targets.

Advanced Spectroscopic Characterization and Structural Analytics

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the specific arrangement of atoms within a molecule.

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns would be influenced by the positions of the two bromine atoms and the ethanone (B97240) substituent. The methylene protons (CH₂) adjacent to the carbonyl group and the bromine atom would likely appear as a singlet further downfield, typically in the range of 4.0 to 5.0 ppm, due to the deshielding effects of the neighboring electron-withdrawing groups.

Expected ¹H NMR Data for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 9.0 | m |

Note: This table represents predicted data based on chemical structure and typical values for similar compounds, as specific experimental data was not found in the searched sources.

Similarly, specific experimental ¹³C NMR data for this compound is not available in the reviewed literature. However, predictions can be made about the carbon skeleton. The spectrum would show distinct signals for each of the seven carbon atoms in the molecule.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (approximately 120-150 ppm), with their specific shifts influenced by the bromine and ethanone substituents. The methylene carbon (-CH₂Br) would be found in the aliphatic region, likely between 30 and 40 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 180 - 200 |

| Pyridine-C | 120 - 150 |

Note: This table represents predicted data based on chemical structure and typical values for similar compounds, as specific experimental data was not found in the searched sources.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structural assignments of this compound.

COSY would reveal the coupling relationships between adjacent protons, helping to definitively assign the protons on the pyridine ring.

HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which would be crucial for connecting the ethanone moiety to the correct position on the pyridine ring and for assigning the quaternary carbons.

Although no specific experimental 2D NMR data was located, these techniques would be standard procedure for the complete structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅Br₂NO), the expected exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of a bromine atom, the carbonyl group, and cleavage of the bond between the carbonyl group and the methylene group.

Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₅⁷⁹Br₂NO | 276.8738 |

| [M+2]⁺ | C₇H₅⁷⁹Br⁸¹BrNO | 278.8718 |

Note: This table represents calculated exact masses. Specific experimental fragmentation data was not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected.

The most prominent peak would be the stretching vibration of the carbonyl group (C=O) of the ketone, which typically appears in the region of 1680-1720 cm⁻¹. The C-Br stretching vibrations would be observed in the fingerprint region, usually below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (ketone) | 1680 - 1720 |

| Aromatic C=C | 1400 - 1600 |

| Aromatic C-H | 3000 - 3100 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

A search of the available literature did not yield any published crystal structures for this specific compound. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be provided at this time. Such an analysis would be necessary to fully understand the solid-state packing and conformation of the molecule.

Determination of Molecular Geometry and Conformation

The precise molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, would typically be determined using single-crystal X-ray diffraction. This technique provides a definitive three-dimensional map of the electron density within the crystal, allowing for the accurate placement of each atom.

In the absence of specific crystallographic data for the title compound, insights can be drawn from computational modeling and studies of similar structures, such as other bromo-substituted acetophenones and pyridine derivatives. Theoretical calculations, for instance using Density Functional Theory (DFT), could predict the optimized geometry of the molecule in the gaseous phase. These calculations would likely indicate a largely planar conformation for the pyridinyl ring and the adjacent carbonyl group, a common feature in such aromatic ketones due to the stabilizing effects of π-conjugation.

Table 1: Hypothetical Bond Parameters for this compound Based on Related Structures

| Parameter | Expected Value Range |

|---|---|

| C-Br (pyridinyl) Bond Length | 1.85 - 1.95 Å |

| C-Br (ethanone) Bond Length | 1.90 - 2.00 Å |

| C=O Bond Length | 1.20 - 1.25 Å |

| C-N-C (pyridine ring) Bond Angle | 115 - 120° |

Note: These are generalized values and would require experimental verification for this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystalline solid, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the supramolecular assembly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π* or σ*).

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol or methanol, would be expected to exhibit characteristic absorption bands. These bands would arise from π → π* transitions associated with the aromatic pyridine ring and the carbonyl group, and potentially n → π* transitions originating from the non-bonding electrons of the oxygen and nitrogen atoms. The position of the absorption maxima (λmax) and the intensity of the absorption, quantified by the molar absorptivity (ε), are key parameters obtained from this analysis.

Substituents on the pyridine ring, in this case, the two bromine atoms, would be expected to influence the electronic absorption properties through inductive and mesomeric effects, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted parent compound.

Table 2: Anticipated UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

|---|---|---|

| π → π* | 250 - 300 | High |

Note: These are estimated ranges and require experimental measurement for confirmation.

Computational Chemistry and Theoretical Modeling of 2 Bromo 1 6 Bromopyridin 2 Yl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum-mechanical modeling method to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net DFT calculations allow for the prediction of various molecular properties by approximating the electron density of a system. semanticscholar.org

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone can be meticulously characterized using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller gap suggests higher reactivity.

DFT also enables the calculation of various reactivity descriptors that provide a quantitative measure of the molecule's behavior in chemical reactions. mdpi.com These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the conceptual DFT framework and help in understanding the molecule's propensity to act as an electrophile or a nucleophile. semanticscholar.orgnih.gov For instance, the electrophilicity index (ω) can classify the compound's nature, with higher values indicating a stronger electrophilic character. semanticscholar.org

Furthermore, the molecular electrostatic potential (MESP) surface can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov In this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential.

The following table summarizes some of the computed properties for this compound available from public databases. nih.gov

| Property | Value |

| Molecular Formula | C7H5Br2NO |

| Molecular Weight | 278.93 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 276.87379 Da |

Investigation of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. researchgate.net For this compound, which features a reactive α-bromo ketone moiety, theoretical studies can model reaction pathways such as nucleophilic substitution (SN2) and elimination (E2) reactions. researchgate.net

By calculating the energies of reactants, products, and, crucially, the transition states, a reaction coordinate diagram can be constructed. researchgate.net This provides quantitative data on activation energies, which are essential for predicting reaction rates and understanding the feasibility of a particular transformation. The geometry of the transition state offers a snapshot of the bond-breaking and bond-forming processes, providing deep mechanistic insight.

Conformational Landscape Analysis

The presence of a rotatable bond between the pyridinyl ring and the ethanone (B97240) group in this compound means that the molecule can exist in different conformations. Conformational analysis using DFT helps to identify the most stable conformers (those with the lowest energy) and to quantify the energy barriers to rotation. Understanding the conformational preferences is vital as it can influence the molecule's reactivity and its ability to interact with biological targets.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.

Prediction of Ligand-Target Binding Modes

For this compound, molecular docking simulations can be employed to predict how it might bind to a specific protein target. frontierspecialtychemicals.com The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them based on their predicted binding affinity. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex.

Mechanistic Interpretations of Biological Interactions

Beyond simply predicting the binding pose, molecular docking and subsequent molecular dynamics simulations can provide a mechanistic interpretation of the biological interactions. frontierspecialtychemicals.com By analyzing the stability of the docked complex over time and the nature of the interactions formed, researchers can hypothesize about the compound's mechanism of action at a molecular level. For example, if the compound is an enzyme inhibitor, simulations can show how it obstructs the active site or induces a conformational change in the enzyme that prevents it from functioning. These insights are critical for the rational design of more potent and selective analogs.

Advanced Quantum Chemical Calculations

Advanced computational studies on this compound would likely focus on several key areas: molecular geometry optimization, frontier molecular orbital (FMO) analysis, and the prediction of spectroscopic signatures. These calculations are fundamental to predicting the chemical behavior and properties of the compound.

Molecular Geometry and Structural Parameters

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable conformation. Using a method such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles are calculated. For this compound, particular attention would be paid to the orientation of the bromoacetyl group relative to the bromopyridine ring. The planarity of the molecule and the rotational barrier around the C-C bond connecting the carbonyl group and the pyridine (B92270) ring would be of significant interest.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-Br (ring) | 1.89 |

| C-Br (chain) | 1.95 | |

| C=O | 1.22 | |

| C-C (keto-pyridyl) | 1.50 | |

| N-C (pyridyl) | 1.34 | |

| Bond Angle | C-C-O | 120.5 |

| N-C-C (pyridyl) | 118.0 | |

| C-C-Br (chain) | 112.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the bromopyridine ring, while the LUMO would likely be centered on the α,β-unsaturated ketone moiety, including the carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (Egap) | 4.4 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. In the case of this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the carbon atom attached to the bromine on the ethyl chain, suggesting their susceptibility to nucleophilic attack.

Vibrational Frequency Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion (stretching, bending, etc.). These predicted spectra can be compared with experimental data to confirm the molecular structure. Key vibrational frequencies for this compound would include the C=O stretch, C-Br stretches, and various pyridine ring vibrations.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| C=O | Stretching | 1710 |

| C-Br (ring) | Stretching | 650 |

| C-Br (chain) | Stretching | 680 |

| Pyridine Ring | C=N Stretching | 1580 |

Note: The data in this table is hypothetical and illustrates the expected regions for these vibrations.

Future Outlook and Emerging Research Frontiers

Development of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in 2-Bromo-1-(6-bromopyridin-2-yl)ethanone—the α-bromo ketone and the two bromine atoms on the pyridine (B92270) ring—presents both a challenge and an opportunity for synthetic chemists. Future research will undoubtedly focus on the development of highly chemo- and regioselective transformations to precisely control which site participates in a given reaction.

The α-bromo ketone moiety is inherently susceptible to nucleophilic attack at the α-carbon. The reactivity of α-haloketones is significantly enhanced compared to their alkyl halide counterparts due to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov This heightened electrophilicity makes the α-carbon a prime target for a wide range of nucleophiles.

Conversely, the bromine atoms on the pyridine ring are susceptible to metal-catalyzed cross-coupling reactions. The strategic placement of these bromine atoms at the 2- and 6-positions of the pyridine ring opens avenues for sequential or differential functionalization. The development of orthogonal reaction conditions, where one site can be modified while the others remain intact, is a key area for future investigation. This would allow for the stepwise and controlled introduction of different substituents, leading to the synthesis of highly complex and diverse molecular scaffolds.

Table 1: Potential Chemo- and Regioselective Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents and Conditions | Expected Product Type |

| α-Bromo Ketone | Nucleophilic Substitution | Amines, Thiols, Alcohols, Carboxylates | α-Functionalized Ketones |

| α-Bromo Ketone | Hantzsch Pyrrole Synthesis | β-Enamino esters | Polysubstituted Pyrroles |

| α-Bromo Ketone | Imidazole Synthesis | Amidines | Substituted Imidazoles |

| 6-Bromo Pyridine | Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 6-Aryl/heteroaryl substituted pyridines |

| 6-Bromo Pyridine | Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | 6-Amino substituted pyridines |

| 2-Bromo Pyridine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 2-Alkynyl substituted pyridines |

Exploration of Novel Catalytic Systems and Reaction Conditions

The functionalization of the brominated pyridine core of this compound is heavily reliant on the use of transition metal catalysts. Future research will aim to explore novel catalytic systems that offer improved efficiency, selectivity, and broader substrate scope. The development of catalysts based on earth-abundant and less toxic metals is a particularly important frontier, aligning with the principles of green chemistry.

Furthermore, the exploration of innovative reaction conditions, such as photoredox catalysis and electrochemical methods, could unlock new reaction pathways that are not accessible through traditional thermal methods. These techniques can often be performed under milder conditions and may offer unique selectivity profiles. For instance, light-induced single-electron transfer processes could enable novel C-H functionalization reactions on the pyridine ring, further expanding the synthetic utility of this building block.

Expansion of Applications as Multifunctional Synthons in Complex Chemical Synthesis

The true potential of this compound lies in its application as a multifunctional synthon for the construction of complex chemical entities. Its ability to participate in a variety of cyclization and cross-coupling reactions makes it an ideal starting material for the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

One promising area of application is in the synthesis of fused heterocyclic systems. The α-bromo ketone moiety can be readily converted into various five- and six-membered rings, such as imidazoles, thiazoles, and oxazoles. Subsequent intramolecular or intermolecular reactions involving the pyridine ring bromides can then lead to the formation of more complex, polycyclic architectures. For example, the reaction of α-haloketones with N-heterocyclic compounds can lead to quaternization, followed by cycloaddition reactions to form fused pyrrole derivatives. nih.gov

The development of multicomponent reactions (MCRs) involving this compound is another exciting avenue for future research. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and atom economy. The diverse reactivity of the target compound makes it an excellent candidate for the design of novel MCRs to generate libraries of structurally diverse compounds for high-throughput screening.

Deeper Understanding of Structure-Reactivity-Mechanism Relationships for Halogenated Pyridyl Ethanones

A fundamental understanding of the relationship between the structure of halogenated pyridyl ethanones and their reactivity is crucial for the rational design of new synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate mechanistic details of their reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity. For instance, understanding how the electron-withdrawing nature of the pyridine nitrogen and the bromine substituents influences the reactivity of the α-bromo ketone can aid in predicting the outcome of reactions and in the design of more selective transformations. The aryne distortion model, for example, has been used to explain regioselectivity in reactions of substituted pyridynes, and similar computational models could be applied to understand the reactivity of this compound. nih.gov

Mechanistic studies involving kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates will also be essential for building a comprehensive picture of the reaction mechanisms. This deeper understanding will not only facilitate the optimization of existing reactions but also pave the way for the discovery of entirely new transformations and applications for this compound and related halogenated pyridyl ethanones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(6-bromopyridin-2-yl)ethanone?

- Methodology : The compound can be synthesized via bromination of 1-(6-bromopyridin-2-yl)ethanone using bromine (Br₂) in a polar aprotic solvent (e.g., dichloromethane or acetic acid) under controlled temperatures (0–25°C). Kinetic control is critical to avoid over-bromination, as demonstrated in analogous halogenated pyridyl ethanones .

- Key Parameters :

- Solvent choice affects reaction rate and selectivity (acetic acid enhances electrophilic substitution).

- Stoichiometric ratios (1:1 molar ratio of substrate to Br₂) minimize side products.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR : ¹H NMR will show a singlet for the ethanone carbonyl proton (δ ~2.5–3.5 ppm) and splitting patterns for the pyridyl protons. ¹³C NMR confirms the carbonyl carbon (~190–210 ppm) and brominated carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₇H₅Br₂NO (exact mass: 294.81 g/mol). PubChem-derived InChI keys (e.g., ZJZSQKSMXAYHPQ) provide reference data .

Q. What are the stability considerations for this compound under storage?

- Methodology : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Avoid prolonged exposure to moisture, as brominated ketones are prone to nucleophilic substitution .

Advanced Research Questions

Q. How does the dual bromine substitution influence reactivity in cross-coupling reactions?

- Methodology : The α-bromo ketone moiety acts as an electrophilic site for nucleophilic attack (e.g., Suzuki-Miyaura coupling), while the 6-bromopyridyl group can undergo Buchwald-Hartwig amination. Computational studies (DFT) predict regioselectivity based on electron-withdrawing effects of bromine. Contrast with mono-brominated analogs (e.g., 2-Bromo-1-(5-chloropyridin-2-yl)ethanone) to isolate substituent effects .

Q. What crystallographic data are available for structural validation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides bond lengths and angles. For example, analogous compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) show C–Br bond lengths of ~1.93 Å and C=O bonds of ~1.21 Å. Refinement parameters (R factor <0.06, data-to-parameter ratio >15:1) ensure accuracy .

Q. How can conflicting biological activity data be resolved for this compound?

- Methodology : Use dose-response assays (e.g., IC₅₀ determinations) in multiple cell lines to distinguish artifacts from true activity. For example, if antimicrobial results conflict, test against Gram-positive vs. Gram-negative bacteria with standardized protocols (CLSI guidelines). Compare with fluorinated or chlorinated analogs to assess halogen-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.